N,N'-Desethylene-N,N'-diformyl Levofloxacin
Overview
Description
“N,N’-Desethylene-N,N’-diformyl Levofloxacin” is a reference standard from Infectious Disease Research Chemicals and Analytical Standards . It is a derivative of Levofloxacin, which is a fluoroquinolone antibiotic used to treat infections caused by susceptible bacteria .
Molecular Structure Analysis
The molecular formula of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is C18H18FN3O6 . The molecular weight is 391.35 .Physical And Chemical Properties Analysis
The molecular weight of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is 391.35 . The predicted density is 1.52±0.1 g/cm3, the melting point is 179-181°C, and the predicted boiling point is 708.6±60.0 °C .Scientific Research Applications
Preformulation Studies :
- Levofloxacin, closely related to N,N'-Desethylene-N,N'-diformyl Levofloxacin, undergoes extensive preformulation studies to ensure the development of stable, effective, and safe dosage forms. These studies include drug identification, solubility analysis, and partition coefficient determination (Shahwal, Dubey, & Bhoumick, 2013).
Synthesis and Antibacterial Activity :
- Novel derivatives of levofloxacin have been synthesized, showing significant antibacterial activities against Gram-positive bacteria. This research suggests the potential for structural modification in levofloxacin, which could be applicable to N,N'-Desethylene-N,N'-diformyl Levofloxacin as well (Mohammadhosseini et al., 2012).
Electrochemical Determination in Biological Samples :
- The electrochemical behavior of levofloxacin has been studied, suggesting possible applications in sensing and detection in biological samples. This could extend to the study of N,N'-Desethylene-N,N'-diformyl Levofloxacin (Rkik, Brahim, & Samet, 2017).
Enhanced Stability and Sensitivity in Drug Detection :
- Research on modified carbon paste electrodes for the potentiometric determination of levofloxacin in biological samples can be pertinent to N,N'-Desethylene-N,N'-diformyl Levofloxacin, providing insights into improved drug detection and stability (Abdel-Haleem et al., 2021).
Drug-Drug Co-Crystal Formation :
- A study on the formation of drug-drug co-crystals involving levofloxacin and metacetamol highlights potential strategies for enhancing the stability and efficacy of levofloxacin derivatives, including N,N'-Desethylene-N,N'-diformyl Levofloxacin (Shinozaki, Ono, Higashi, & Moribe, 2019).
Electro-Fenton Degradation Process :
- The degradation of levofloxacin using an electro-Fenton process highlights methods for mitigating environmental impacts, potentially applicable to N,N'-Desethylene-N,N'-diformyl Levofloxacin (Barhoumi et al., 2015).
properties
IUPAC Name |
(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKHJLTWLBPPN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747525 | |
Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Desethylene-N,N'-diformyl Levofloxacin | |
CAS RN |
151377-74-1 | |
Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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